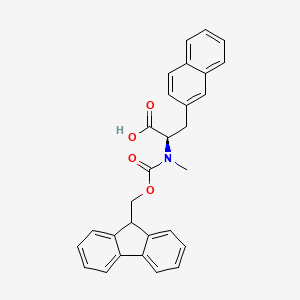

Fmoc-N-Me-D-Ala(2-Naphthyl)-OH

Übersicht

Beschreibung

Fmoc-N-Me-D-Ala(2-Naphthyl)-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of alanine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a naphthyl group. This compound is often used in the field of organic chemistry and biochemistry for the synthesis of peptides and proteins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-Me-D-Ala(2-Naphthyl)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of D-alanine is protected using the Fmoc group. This is usually achieved by reacting D-alanine with Fmoc-Cl in the presence of a base such as sodium carbonate.

Methylation: The alpha carbon of the protected D-alanine is methylated using a methylating agent like methyl iodide.

Naphthyl Group Introduction: The naphthyl group is introduced through a coupling reaction, often using a reagent like 2-naphthylamine and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using automated peptide synthesizers.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, forming naphthoquinones.

Reduction: Reduction reactions can occur at the carbonyl group of the Fmoc protecting group.

Substitution: The compound can participate in substitution reactions, especially at the naphthyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogenated compounds or nucleophiles.

Major Products

Oxidation: Naphthoquinones.

Reduction: Reduced Fmoc derivatives.

Substitution: Substituted naphthyl derivatives.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role as a Protective Group:

Fmoc-N-Me-D-Ala(2-Naphthyl)-OH is primarily used as a protective group in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group allows for the selective modification of amino acids during peptide assembly without interfering with other functional groups. This selectivity is crucial for creating complex peptide sequences with high purity and yield.

Case Study:

In a study focusing on the synthesis of neuropeptides, researchers utilized this compound to incorporate D-alanine residues into the peptide chain. The resulting peptides exhibited enhanced stability and biological activity, demonstrating the effectiveness of this compound in producing therapeutically relevant peptides .

Drug Development

Design of Novel Therapeutics:

The unique structure of this compound aids in the design of novel peptides that can act as potential therapeutic agents. Its ability to mimic naturally occurring neurotransmitters makes it particularly valuable in developing drugs targeting specific receptors in the body.

Application in Targeted Therapies:

Research has shown that peptides synthesized using this compound can selectively bind to receptors involved in pain signaling pathways. This selectivity opens avenues for developing analgesics with reduced side effects compared to traditional pain medications .

Biotechnology

Peptide-Based Vaccines:

this compound is also utilized in the production of peptide-based vaccines. By presenting specific antigens effectively, this compound enhances the immune response, making it a vital component in vaccine development.

Example:

In a study on vaccine efficacy, researchers incorporated this compound into candidate vaccines targeting viral infections. The results indicated a significant increase in antibody production and T-cell activation compared to controls lacking this compound .

Materials Science

Smart Materials Development:

In materials science, this compound can be incorporated into polymer matrices to create smart materials with tailored properties. These materials are particularly useful in drug delivery systems where controlled release is essential.

Research Findings:

A recent study demonstrated that polymers containing this compound exhibited enhanced biodegradability and drug encapsulation efficiency, making them suitable for use in targeted drug delivery applications .

Neuroscience Research

Mimicking Neurotransmitters:

The compound's ability to mimic neurotransmitters positions it as a valuable tool in neuroscience research. It aids in studying synaptic functions and developing treatments for neurological disorders.

Case Study:

In experiments aimed at understanding synaptic plasticity, researchers used this compound to create analogs of neurotransmitters involved in learning and memory. The findings revealed insights into how these analogs influence synaptic strength and could lead to new therapies for cognitive impairments .

Data Summary Table

Wirkmechanismus

The mechanism of action of Fmoc-N-Me-D-Ala(2-Naphthyl)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The naphthyl group can interact with other molecules, influencing the overall structure and function of the synthesized peptide.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fmoc-D-Ala-OH: Lacks the methyl and naphthyl groups.

Fmoc-N-Me-D-Ala-OH: Lacks the naphthyl group.

Fmoc-N-Me-D-Ala(2-Naphthyl)-OMe: Contains a methyl ester instead of a hydroxyl group.

Uniqueness

Fmoc-N-Me-D-Ala(2-Naphthyl)-OH is unique due to the presence of both the methyl and naphthyl groups, which can influence its reactivity and interactions in peptide synthesis.

Biologische Aktivität

Fmoc-N-Me-D-Ala(2-Naphthyl)-OH is a synthetic derivative of D-alanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-naphthyl side chain. This compound is primarily utilized in peptide synthesis and has garnered attention for its potential biological activities, particularly in drug development and protein engineering.

Chemical Structure and Properties

- Chemical Formula : C₁₉H₁₉N₃O₄

- Molecular Weight : 337.37 g/mol

- CAS Number : 179385-30-9

The Fmoc group serves to protect the amino group during synthesis, while the naphthyl moiety enhances the compound's hydrophobicity and potential interactions with biological targets.

The mechanism of action for this compound is primarily linked to its role as a building block in peptide synthesis. The protected amino acid can be incorporated into peptides, where it may influence the structural conformation and biological activity of the resulting peptides. The naphthyl group can participate in π-π stacking interactions, which may enhance binding affinity to certain receptors or enzymes .

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS). Its unique structure allows for selective reactions, facilitating the construction of complex peptide sequences. The presence of the naphthyl group can improve the stability and bioactivity of therapeutic peptides .

Drug Development

Research indicates that compounds like this compound are crucial in designing peptide-based drugs. They can enhance the pharmacokinetic properties of peptides, such as solubility and metabolic stability. For instance, studies have shown that modifying peptide structures with aromatic groups can lead to increased receptor selectivity and potency .

Case Studies

- Neuromedin U-8 Modification : A study demonstrated that replacing a phenylalanine residue with 2-naphthylalanine in Neuromedin U-8 significantly increased its selectivity for the NMUR2 receptor, highlighting the importance of aromatic side chains in receptor interactions .

- Fluorescent Probes : this compound has been incorporated into fluorescent probes for imaging applications, aiding in cellular process visualization due to its unique fluorescence properties when conjugated with other biomolecules .

Comparative Analysis

The following table summarizes the properties and applications of this compound compared to similar compounds:

| Compound | Key Features | Applications |

|---|---|---|

| This compound | Protected amino acid; naphthyl group enhances activity | Peptide synthesis, drug development, bioconjugation |

| Fmoc-D-Ala-OH | Lacks naphthyl group | General peptide synthesis |

| Fmoc-N-Me-D-Ala-OH | Lacks naphthyl group | Peptide synthesis |

| Fmoc-N-Me-D-Ala(2-Naphthyl)-OMe | Methyl ester instead of hydroxyl | Potentially different solubility and stability |

Eigenschaften

IUPAC Name |

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO4/c1-30(27(28(31)32)17-19-14-15-20-8-2-3-9-21(20)16-19)29(33)34-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26/h2-16,26-27H,17-18H2,1H3,(H,31,32)/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNHOSZZFGJIPG-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.